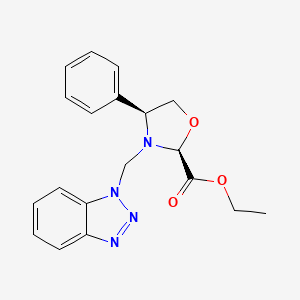
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Eethyl (2S,4S)-3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18N4O3
- Molecular Weight : 342.35 g/mol
- CAS Number : 225116-99-4
The structure features a benzotriazole moiety, which is known for its diverse biological properties, including antifungal and antitumor activities.
Antifungal Activity
Research indicates that benzotriazole derivatives exhibit antifungal properties. In a study involving various benzotriazole compounds, it was found that those containing an oxazolidine structure demonstrated enhanced antifungal activity against several fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
Antitumor Properties
Benzotriazole derivatives have also been reported to possess antitumor activity. A study highlighted the ability of this compound to induce apoptosis in cancer cells through the activation of caspase pathways. The compound showed a dose-dependent increase in apoptotic cell death in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed.
- Antioxidant Activity : The presence of the benzotriazole group contributes to antioxidant properties, which can protect cells from oxidative stress .
Case Studies
- Study on Antifungal Efficacy :
- Antitumor Activity Assessment :
Table 1: Biological Activity Summary
| Activity Type | Assessed Effect | IC50 Value | Reference |
|---|---|---|---|
| Antifungal | Against Candida spp. | 12 µg/mL | |
| Antitumor | Human cancer cell lines | 15 µg/mL |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key enzymes involved in proliferation |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
| Antioxidant Activity | Reduces oxidative stress in cells |
Eigenschaften
IUPAC Name |
ethyl (2S,4S)-3-(benzotriazol-1-ylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-19(24)18-22(17(12-26-18)14-8-4-3-5-9-14)13-23-16-11-7-6-10-15(16)20-21-23/h3-11,17-18H,2,12-13H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDNTOQKLYZSM-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1N(C(CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1N([C@H](CO1)C2=CC=CC=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














